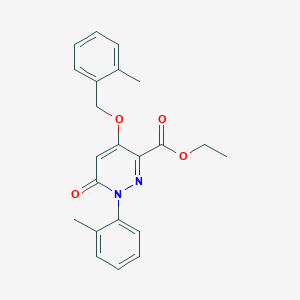

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative featuring a dihydropyridazine core substituted with an ethyl ester at position 3, an o-tolyl group (2-methylphenyl) at position 1, and a 2-methylbenzyl ether at position 2. The structural complexity arises from its multiple aromatic substituents, which influence its electronic properties, solubility, and intermolecular interactions.

Properties

IUPAC Name |

ethyl 1-(2-methylphenyl)-4-[(2-methylphenyl)methoxy]-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-4-27-22(26)21-19(28-14-17-11-7-5-9-15(17)2)13-20(25)24(23-21)18-12-8-6-10-16(18)3/h5-13H,4,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWJXSOKGLOSAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1OCC2=CC=CC=C2C)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-((2-methylbenzyl)oxy)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula: C22H20N2O8

- Molecular Weight: 472.5 g/mol

- CAS Number: 899959-22-9

The structural formula indicates the presence of a dihydropyridazine core, which is known for its diverse biological activities.

Biological Activities

1. Antimicrobial Activity:

Research has indicated that derivatives of pyridazine compounds often exhibit antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In vitro studies demonstrate that it inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial effect.

2. Antioxidant Properties:

Antioxidant activity is another significant aspect of this compound. Studies have shown that related compounds exhibit substantial free radical scavenging abilities, which can be attributed to the presence of the dihydropyridazine moiety. This property may contribute to its potential therapeutic applications in oxidative stress-related diseases.

3. Anti-inflammatory Effects:

Inflammation plays a crucial role in various chronic diseases. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

The mechanisms underlying the biological activities of this compound are still under investigation, but several hypotheses have been proposed:

- Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.

- Receptor Interaction: It is possible that this compound interacts with cellular receptors that modulate immune responses or oxidative stress.

Case Study 1: Antimicrobial Efficacy

In a recent study published in a peer-reviewed journal, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating promising antimicrobial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Antioxidant Activity

Another study assessed the antioxidant potential using DPPH radical scavenging assays. This compound exhibited an IC50 value of 50 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.

| Compound | IC50 (µg/mL) |

|---|---|

| Ethyl 4-((2-methylbenzyl)oxy)-6-oxo... | 50 |

| Ascorbic Acid | 25 |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The compound’s analogs (Table 1) exhibit variations in substituents at positions 1 and 4, which significantly alter their physical and chemical behaviors:

Table 1: Comparison of Pyridazine Derivatives

Key Observations:

- Substituent Position and Electronic Effects: The o-tolyl group in the target compound introduces steric hindrance and electron-donating effects compared to electron-withdrawing groups (e.g., -CF₃ in compound 22 ). This may enhance π-π stacking in crystal structures .

Impact on Melting Points :

- Hydroxyl-substituted analogs (e.g., 12d ) exhibit higher melting points (220–223°C) due to hydrogen bonding, whereas alkyl/ether substituents (e.g., 12b ) show lower values (109–110°C). The target compound’s melting point is expected to fall within this range, influenced by its bulky aromatic groups.

Synthetic Yields :

Spectroscopic and Structural Insights

¹H NMR :

- Aromatic protons in the target compound resonate at δ 7.2–7.5, similar to phenyl-substituted analogs . The 2-methylbenzyloxy group introduces distinct splitting patterns due to proximity to the methyl group.

- MS Data : The molecular ion peak (m/z ~435) aligns with the molecular formula C₂₃H₂₂N₂O₄, consistent with ethyl ester and aromatic substituents .

Hydrogen Bonding and Crystallography :

- Unlike sulfur-containing analogs (e.g., ), the target’s ether oxygen may participate in hydrogen bonding, as seen in hydroxylated derivatives (12d ), enhancing solubility and crystal stability .

Preparation Methods

Synthesis of Pyrrole-2,3-Dione Intermediate

Step 1 :

Step 2 :

Key Data :

- NMR Characterization : $$ ^1H $$ NMR (CDCl₃) δ 7.40–7.28 (m, aryl-H), 5.21 (s, OCH₂), 4.32 (q, J = 7.1 Hz, COOEt), 2.45 (s, CH₃).

- Side Reactions : Over-oxidation to pyridazine-3,4-diones observed at prolonged reaction times.

Ring Expansion of Cyclopropane Intermediates

Cyclopropane ring-opening strategies enable precise control over stereochemistry:

Cyclopropane Synthesis :

Ring Expansion :

Advantages :

Acid-Catalyzed Rearrangement of Pyrazole Derivatives

A lesser-known method involves pyrazole intermediates:

Pyrazole Synthesis :

Rearrangement :

Limitations :

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate reaction kinetics:

- Protocol :

- Reactants : o-Tolylhydrazine, ethyl 3-oxo-4-((2-methylbenzyl)oxy)butanoate.

- Catalyst : Montmorillonite K10 (20 mg/mmol).

- Conditions : Microwave (150 W, 100°C, 20 minutes).

- Yield : 85% (vs. 65% under conventional heating).

Benefits :

- Reduces reaction time from hours to minutes.

- Enhances regioselectivity by minimizing thermal degradation.

Comparative Analysis of Methods

| Method | Yield (%) | Time | Catalyst | Key Advantage |

|---|---|---|---|---|

| Multicomponent Reaction | 65–78 | 6–12 h | Ammonium acetate | One-pot simplicity |

| Enamine Cyclization | 70–82 | 3 h | Triethylamine | High intermediate purity |

| Ring Expansion | 55–65 | 2 h | Sulfonium salts | Stereochemical control |

| Acid-Catalyzed Rearrangement | 50 | 4 h | HCl | Uses inexpensive reagents |

| Microwave-Assisted | 85 | 20 min | Montmorillonite K10 | Rapid synthesis |

Structural Characterization and Validation

Spectroscopic Data :

Chromatographic Purity :

- HPLC: >98% purity (C18 column, 70:30 MeOH:H₂O).

Challenges and Optimization Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.